molecular formula C18H21N3O3 B2648675 methyl 2-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)benzoate CAS No. 2034304-15-7

methyl 2-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)benzoate

Cat. No. B2648675
CAS RN: 2034304-15-7
M. Wt: 327.384
InChI Key: QYKIPSXLJUWVAV-UHFFFAOYSA-N
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Description

“Methyl 2-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)benzoate” is a complex organic compound. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrazole derivatives are known for their diverse pharmacological effects .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazine with various carbonyl compounds . The synthesized compound can be fully characterized by FT-IR, 1 H NMR, and 13 C NMR spectroscopic analysis .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex. For example, a related compound, C 29 H 23 N 7 O, has a triclinic crystal structure .


Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions. For instance, some novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity .


Physical And Chemical Properties Analysis

Pyrazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of specific pyrazole derivatives would depend on their molecular structure.

Scientific Research Applications

Synthesis and Chemical Properties

The scientific research around Methyl 2-(3-(1-Methyl-1H-Pyrazol-3-yl)piperidine-1-carbonyl)benzoate primarily focuses on its synthesis, chemical properties, and potential applications in creating complex heterocyclic compounds. These compounds are integral in medicinal chemistry due to their diverse biological activities.

  • Synthetic Pathways and Derivatives

    Research has been dedicated to developing synthetic pathways for creating complex molecules from this compound and its derivatives. For example, the molecule serves as a precursor in the synthesis of polyfunctional pyrazolyl substituted and pyrazolofused pyridines, showcasing its versatility in chemical reactions (Latif et al., 2003).

  • Chemical Transformations

    The molecule's chemical structure allows for transformations that lead to the creation of novel heterocyclic systems, such as thiazolo[3, 2]pyridines containing pyrazolyl moiety, which have been explored for their antimicrobial activities (El‐Emary et al., 2005).

  • Reactivity and Mechanism Studies

    Investigations into the reactivity and mechanisms of reactions involving this compound contribute to a deeper understanding of its chemical behavior. Studies on the reactions of methyl 2-benzoylamino-3-dimethylaminopropenoate with heterocyclic hydroxy compounds leading to fused pyranoazines are examples of exploring the compound's reactivity (Stanovnik et al., 1993).

Potential Biological Applications

While the focus is on the compound's chemical properties and synthesis, the derivates and related compounds are explored for potential biological and pharmacological applications, emphasizing the molecule's importance in drug discovery and development processes.

  • Drug Discovery: The synthesis and characterization of novel heterocyclic compounds derived from this compound could lead to the identification of new therapeutic agents. Studies on sigma receptor ligands, for instance, highlight the potential for developing compounds with high affinity and selectivity towards specific biological targets (Maier & Wünsch, 2002).

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary depending on the specific compound and its biological target. For example, some pyrazole derivatives are known to inhibit protein glycation, exhibit antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral activities .

Future Directions

Pyrazole derivatives are a promising area of research in medicinal chemistry due to their diverse pharmacological activities. Future research may focus on developing new synthetic methods and studying the biological activity of these compounds .

properties

IUPAC Name

methyl 2-[3-(1-methylpyrazol-3-yl)piperidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-20-11-9-16(19-20)13-6-5-10-21(12-13)17(22)14-7-3-4-8-15(14)18(23)24-2/h3-4,7-9,11,13H,5-6,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKIPSXLJUWVAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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